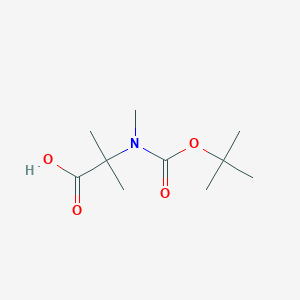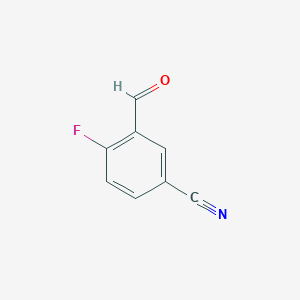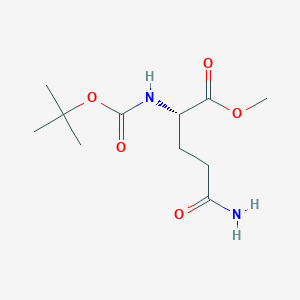
7-Methyl-3H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3H-pyrrolizin-3-one is a heterocyclic compound that has been used extensively in scientific research. The compound is known for its unique chemical structure and has been studied for its various applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3H-pyrrolizin-3-one is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
7-Methyl-3H-pyrrolizin-3-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methyl-3H-pyrrolizin-3-one in lab experiments is its unique chemical structure, which allows for the study of various biochemical and physiological effects. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-Methyl-3H-pyrrolizin-3-one. One potential direction is the development of new synthetic routes for the compound, which can improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent for various diseases. Finally, the compound can be studied for its potential use as a probe for various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 7-Methyl-3H-pyrrolizin-3-one involves the reaction of 2,3-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
7-Methyl-3H-pyrrolizin-3-one has been used extensively in scientific research due to its unique chemical structure and various applications in the field of medicine and biochemistry. The compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
154367-56-3 |
|---|---|
Nombre del producto |
7-Methyl-3H-pyrrolizin-3-one |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
7-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-4-5-9-7(6)2-3-8(9)10/h2-5H,1H3 |
Clave InChI |
TUQZTDYIURUUTN-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N2C=C1 |
SMILES canónico |
CC1=C2C=CC(=O)N2C=C1 |
Sinónimos |
3H-Pyrrolizin-3-one,7-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)








![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

